molecular formula C24H16F5NO4 B12818557 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid

Cat. No.: B12818557
M. Wt: 477.4 g/mol
InChI Key: DLOGILOIJKBYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Pentafluorophenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentafluorophenyl group. This compound is primarily used in peptide synthesis due to its unique properties, which include enhanced stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pentafluorophenylalanine typically involves the protection of the amino group of L-pentafluorophenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of Fmoc-L-Pentafluorophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Pentafluorophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Deprotection Reactions: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Major Products Formed:

    Substitution Reactions: Products include substituted pentafluorophenylalanine derivatives.

    Deprotection Reactions: The major product is L-pentafluorophenylalanine.

Scientific Research Applications

Chemistry: Fmoc-L-Pentafluorophenylalanine is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection. It is also used in the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique properties allow for the incorporation of fluorinated amino acids into peptides, which can be used as probes in various biological assays.

Medicine: Fmoc-L-Pentafluorophenylalanine is used in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic peptides.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Fmoc-L-Pentafluorophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The pentafluorophenyl group enhances the reactivity and stability of the compound, allowing for efficient peptide synthesis. The molecular targets and pathways involved depend on the specific application and the peptides or proteins being synthesized.

Comparison with Similar Compounds

    Fmoc-L-Phenylalanine: Similar to Fmoc-L-Pentafluorophenylalanine but lacks the pentafluorophenyl group.

    Fmoc-L-3,4,5-Trifluorophenylalanine: Contains a trifluorophenyl group instead of a pentafluorophenyl group.

    Fmoc-L-4-Fluorophenylalanine: Contains a single fluorine atom on the phenyl ring.

Uniqueness: Fmoc-L-Pentafluorophenylalanine is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability compared to other fluorinated phenylalanine derivatives. This makes it particularly useful in peptide synthesis and other applications where stability and reactivity are crucial.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGILOIJKBYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.